[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol
Description
[1-(2-Fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol is a fluorinated indole derivative featuring a 2-fluorobenzyl substituent at the indole nitrogen (N1), a methyl group at the C2 position, and a hydroxymethyl group at C2. The fluorine atom enhances electron-withdrawing effects, while the hydroxymethyl group facilitates hydrogen bonding, influencing solubility and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-2-methylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUACOKMPLQKWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the indole derivative.
Addition of the Methanol Group: The final step involves the reduction of the indole derivative to introduce the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods:
Chemical Reactions Analysis
Reaction Data Table
| Substrate | Product | Catalyst System | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 5-Methoxyindole | Trifluoromethyl(indolyl)methanol | K₂CO₃/n-Bu₄PBr/H₂O | 96 | 98 | 122–124 |
| 1-Methylindole | Pentafluoroethyl(indolyl)methanol | K₂CO₃/n-Bu₄PBr/H₂O | 87 | 97 | 185–186 |
Key Observations :
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Reactions proceed at ambient temperature (25–30°C) with short reaction times (2–4 hours) .
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Fluorinated ketones exhibit higher electrophilicity, enhancing reaction rates and yields compared to non-fluorinated analogs .
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The catalytic system is reusable for up to five cycles without significant yield loss .
Functional Group Transformations
The hydroxymethyl group undergoes selective oxidation and nucleophilic substitution:
Oxidation to Aldehydes
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Conditions : Pyridinium chlorochromate (PCC) in dichloromethane.
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Outcome : Conversion to [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanal with 85% yield.
Esterification
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Conditions : Acetyl chloride in pyridine.
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Outcome : Formation of the corresponding acetate ester (92% yield).
Electrophilic Substitution Reactions
The indole core participates in iodine-catalyzed electrophilic substitutions to form 3,3'-diindolylmethanes (DIMs) :
Mechanistic Pathway
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Activation : Iodine mediates the elimination of HOI from the hydroxymethyl group, generating a vinyliminium ion intermediate.
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Electrophilic Attack : The intermediate undergoes Friedel-Crafts alkylation with a second indole molecule.
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Rearomatization : Forms DIMs with a quaternary carbon center.
Reaction Performance
| Starting Material | Product | Catalyst | Yield (%) |
|---|---|---|---|
| [1-(2-Fluorobenzyl)...]methanol | Fluorinated DIM | I₂ (10 mol%) | 78 |
Limitation : Reactions require stoichiometric iodine and elevated temperatures (80°C) .
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., H₂SO₄), the compound dehydrates to form 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde :
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Conditions : 1M H₂SO₄ in THF, 60°C, 6 hours.
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Yield : 89%.
Nucleophilic Additions
The fluorobenzyl moiety participates in nucleophilic aromatic substitution (SNAr):
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Reagents : Piperidine, K₂CO₃, DMF.
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Outcome : Substitution of the fluorine atom with piperidine (72% yield).
Critical Analysis of Reactivity
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Fluorine Effects : The electron-withdrawing fluorobenzyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
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Steric Hindrance : The 2-methyl group on the indole ring slightly reduces reaction rates in bulkier substrates .
This compound’s versatility in C–C bond-forming reactions and functional group interconversions makes it valuable for synthesizing bioactive indole derivatives. Future research directions could explore photochemical or enzymatic modifications to expand its reactivity profile.
Scientific Research Applications
Overview
[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol is a compound with diverse applications in the fields of chemistry, biology, and medicine. Its unique structure, characterized by an indole core and a fluorobenzyl group, positions it as a valuable building block for synthesizing more complex organic molecules and investigating biological activities.
Chemical Synthesis Applications
The compound serves as a building block in organic synthesis. It is utilized in various reactions to create derivatives that may exhibit enhanced biological properties. Its synthesis can be achieved through several methods, including:
- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole core.
- Nucleophilic Substitution : The introduction of the 2-fluorobenzyl group can be accomplished using 2-fluorobenzyl chloride and the indole derivative.
- Reduction Reactions : The final step typically involves reducing the indole derivative to introduce the methanol group using reducing agents like sodium borohydride.
Biological Research Applications
Research has indicated that this compound may interact with various biological targets, making it relevant in medicinal chemistry:
- Enzyme Interactions : Studies have explored its potential to modulate enzyme activity, which could lead to therapeutic applications.
- Antitumor Activity : Similar compounds have shown promise in anticancer research, particularly against solid tumors such as colon and lung cancers. Investigations into its analogs suggest potential antitumor properties, warranting further exploration in preclinical studies.
Medicinal Chemistry
While not yet used clinically, the compound's structure suggests potential therapeutic applications:
- Drug Development : Its derivatives are being studied for their pharmacological properties, including anticancer and anti-inflammatory activities. The indole framework is known for its presence in numerous bioactive compounds.
Industrial Applications
In industrial settings, this compound can be utilized for:
- Synthesis of Agrochemicals : The compound's derivatives may serve as precursors for agrochemicals due to their biological activity.
- Pharmaceutical Manufacturing : Its ability to act as a precursor for biologically active compounds makes it valuable in pharmaceutical manufacturing processes.
Case Studies
Several case studies highlight the compound's relevance:
- Anticancer Activity Assessment : In vitro studies have shown that derivatives based on this compound exhibit significant inhibitory effects on cancer cell lines. For instance, one study reported a mean growth inhibition rate of 12.53% against various tumor cells using related compounds .
- Synthetic Pathway Optimization : Research has optimized synthetic pathways for producing indole derivatives that include this compound as an intermediate. These studies focus on improving yield and purity while reducing environmental impact through greener chemistry techniques .
Mechanism of Action
The mechanism of action of [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole core and fluorobenzyl group. These interactions may involve binding to active sites or modulating the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
[1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol ()
- Structure : Substitutes fluorine with chlorine at the benzyl group.
- Molecular Formula: C₁₆H₁₄ClNO.
- Key Differences :
- Electron Effects : Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects.
- Steric Impact : Chlorine’s larger atomic radius (0.99 Å vs. fluorine’s 0.64 Å) increases steric hindrance.
- Physical Properties : Higher molecular weight (271.74 g/mol vs. ~255.3 g/mol for the fluorinated analog) may affect solubility and melting points .
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol ()
- Structure : Replaces indole with a benzimidazole core.
- Molecular Formula : C₁₅H₁₃FN₂O.
- Key Differences :
Core Heterocycle Modifications
(1-Benzyl-4-fluoro-1H-indol-3-yl)methanol ()
- Structure : Fluorine at C4 of the indole ring instead of a methyl group at C2.
- Synthesis : Prepared via Vilsmeier-Haack reaction using POCl₃ and DMF, similar to methods for other indole derivatives.
- Steric Profile: Lack of C2 methyl group reduces steric hindrance, possibly enhancing substrate binding in enzymatic assays .
[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol ()
- Structure : Features a sulfonyl group at N1 instead of fluorobenzyl.
- Molecular Formula: C₁₅H₁₃NO₃S.
- Key Differences :
Substituent Positional Isomerism
2-(5-Fluoro-1H-indol-3-yl)ethanol ()
- Structure: Ethanol substituent at C3 and fluorine at C4.
- Biological Activity: Ethanol-substituted indoles are explored as fluorescent probes and antibiotics, suggesting divergent applications compared to hydroxymethyl derivatives .
Data Tables
Table 1: Structural and Physical Property Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| [1-(2-Fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol | Indole | 2-Fluorobenzyl, C2-Me, C3-CH₂OH | C₁₇H₁₅FNO* | ~255.3 | High hydrogen-bonding capacity |
| [1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol | Indole | 2-Chlorobenzyl, C3-CH₂OH | C₁₆H₁₄ClNO | 271.74 | Increased steric hindrance |
| [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol | Benzimidazole | 2-Fluorobenzyl, C2-CH₂OH | C₁₅H₁₃FN₂O | 256.27 | Enhanced dipole-dipole interactions |
| (1-Benzyl-4-fluoro-1H-indol-3-yl)methanol | Indole | Benzyl, C4-F, C3-CH₂OH | C₁₆H₁₄FNO | 255.29 | Altered electronic distribution |
*Estimated based on analogs.
Biological Activity
[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol is a synthetic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This compound, characterized by the indole core and a fluorobenzyl group, has garnered attention for its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H16FNO
- Molecular Weight : 269.31 g/mol
- IUPAC Name : [1-[(2-fluorophenyl)methyl]-2-methylindol-3-yl]methanol
The compound's structure allows for diverse interactions within biological systems, particularly through the indole moiety, which is known for its role in many pharmacologically active compounds.
The precise mechanism of action of this compound remains under investigation. However, it is believed to interact with specific molecular targets through:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways involved in various physiological processes.
Anticancer Activity
Research has indicated that indole derivatives can possess anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- Colon Cancer : Indole derivatives have demonstrated antitumor activity, particularly against colon cancer cells, which are often resistant to conventional therapies .
Antimicrobial Properties
Indole compounds have also been studied for their antimicrobial activity:
- Bacterial Inhibition : Studies suggest that analogs of this compound exhibit significant antibacterial effects against strains such as E. coli and S. aureus .
Antiviral Activity
Preliminary studies indicate that derivatives of indoles may inhibit viral replication:
- HIV Inhibition : Some indole derivatives have been shown to inhibit integrase, a key enzyme in the HIV life cycle .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of indole precursors with 2-fluorobenzyl halides, followed by hydroxylation or reduction to introduce the methanol group. Key intermediates should be purified via column chromatography or recrystallization. Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (MS) for molecular weight confirmation. Patent literature ( ) highlights the use of carbamate intermediates and pyrazolo-pyridine analogs, suggesting similar strategies for indole derivatives.
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., methanol/chloroform). Data collection at low temperatures (e.g., 100 K) minimizes thermal disorder. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to robust algorithms for handling twinning and disorder . For example, and detail similar indole derivatives resolved with SHELX, achieving R-factors <0.04.
Advanced Research Questions
Q. How can crystallographic disorder in the 2-fluorobenzyl moiety be resolved during structural refinement?
- Methodological Answer : Fluorine atoms and benzyl groups often exhibit positional disorder due to rotational flexibility. In SHELXL, split models or restraints (e.g., SIMU, DELU) can stabilize refinement. Solvent molecules (e.g., methanol solvates, as in ) may require PART commands to model partial occupancy. reports a mean C–C bond deviation of 0.003 Å in disordered systems, emphasizing iterative refinement cycles and validation via residual density maps .
Q. What computational methods are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes using crystal structures or homology models of targets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QM/MM calculations (e.g., Gaussian/CHARMM) evaluate electronic interactions, particularly for the fluorobenzyl group’s electronegativity. and reference indole derivatives with bioactive profiles, guiding target selection (e.g., kinase inhibitors) .
Q. How to address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, IC50 protocols) or compound stability (e.g., methanol group oxidation). Validate purity via NMR and LC-MS before testing. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm activity. and highlight structural analogs with varying substituent effects, underscoring the need for controlled SAR studies .
Data Analysis & Experimental Design
Q. What strategies mitigate solvent effects in NMR characterization of this compound?
- Methodological Answer : Use deuterated solvents (CDCl3, DMSO-d6) and optimize shimming for resolution. For exchangeable protons (e.g., -OH), low-temperature NMR or D2O shake tests can suppress broadening. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions. and demonstrate solvent-dependent shifts in similar indole-methanol compounds .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies (ICH Q1A guidelines):
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hrs. Monitor via HPLC for degradation products.
- Thermal Stability : Store solid samples at 40°C/75% RH for 1–3 months. and outline GHS-compliant handling, suggesting sensitivity to moisture or light .
Structural-Activity Relationship (SAR) Considerations
Q. How does the 2-fluorobenzyl substituent influence the compound’s pharmacological profile compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances lipid solubility and metabolic stability via reduced CYP450 metabolism. Compare logP values (HPLC-measured) and in vitro microsomal assays. and show fluorinated benzyl groups in bioactive compounds, with improved target affinity over chlorinated or non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
